N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide
Description
Properties
Molecular Formula |
C22H22FN3O2 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C22H22FN3O2/c1-28-21-4-2-3-20-17(21)8-11-26(20)12-9-22(27)24-10-7-15-14-25-19-6-5-16(23)13-18(15)19/h2-6,8,11,13-14,25H,7,9-10,12H2,1H3,(H,24,27) |
InChI Key |
ABCMUNILRBRNCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide typically involves the coupling of tryptamine derivatives with substituted indole carboxylic acids. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is carried out in an organic solvent such as dichloromethane (CH₂Cl₂) at room temperature. The reaction conditions are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenation and alkylation reactions can be performed using appropriate halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups on the indole rings may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituent positions, linker chemistry, and appended functional groups. Below is a comparative analysis based on molecular features and inferred activities:
Table 1: Structural and Functional Comparison of Indole-Based Propanamide Derivatives
Key Structural and Functional Insights
Substituent Position Effects :
- The 5-fluoro group on the indole ring (target compound) may enhance metabolic stability and binding affinity compared to methoxy-substituted analogs (e.g., 5-methoxy in ). Fluorine’s electronegativity can polarize electron density, influencing interactions with hydrophobic enzyme pockets .
- The 4-methoxyindol-1-yl group introduces steric bulk at the indole’s 1-position, which is less common than 3- or 5-position substitutions (e.g., ). This could alter receptor selectivity or solubility .
Linker Modifications: The propanamide linker in the target compound contrasts with shorter (e.g., acetamide in ) or bulkier (e.g., sulfonamide in ) linkers.
Biological Activity Trends: Compounds with trifluoroacetyl or sulfonamide groups (e.g., ) demonstrate enhanced enzyme inhibitory activity, suggesting that electron-withdrawing groups improve potency. The target compound’s lack of such groups may prioritize biocompatibility over potency. The target compound’s dual indole system may similarly target multiple pathways.
Inferred Pharmacological Implications
- Anti-inflammatory Potential: Structural parallels to indomethacin analogs (e.g., ) suggest possible COX-1/COX-2 inhibition, though the absence of a sulfonamide or benzoyl group might reduce efficacy.
- Antiproliferative Activity : Fluorinated indoles (e.g., ) often exhibit anti-proliferative effects, positioning the target compound for evaluation in cancer models.
Biological Activity
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide, also known by its chemical identifiers, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications, supported by relevant research findings and data tables.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 425.5 g/mol. The compound features a complex structure that includes indole moieties and a propanamide functional group, which contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H28FN5O2 |
| Molecular Weight | 425.5 g/mol |
| XLogP | 3 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 6 |
Research indicates that compounds with indole structures often exhibit significant biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The specific activity of this compound has been linked to its interactions with various biological targets:
- Indoleamine 2,3-dioxygenase (IDO) Inhibition : This compound has shown promise in inhibiting IDO, an enzyme implicated in cancer immune evasion. By blocking IDO activity, the compound may enhance T-cell proliferation and improve anti-tumor immunity .
- Neuroprotective Effects : Studies suggest that derivatives of indole compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .
In Vitro Studies
Recent studies have demonstrated the efficacy of this compound in various cell lines:
- Cancer Cell Lines : In vitro assays showed that the compound exhibits cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity. For example, one study reported an IC50 value of 10 µM against breast cancer cells, suggesting significant anti-cancer potential .
In Vivo Studies
Animal models have also been utilized to evaluate the therapeutic potential of this compound:
- Tumor Growth Inhibition : In a murine model of melanoma, administration of the compound resulted in a notable reduction in tumor size compared to control groups, indicating effective tumor suppression .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound suggests favorable absorption characteristics. Studies indicate that the compound has moderate lipophilicity (XLogP = 3), which may facilitate cellular uptake while maintaining sufficient solubility for oral bioavailability .
Q & A
Q. What are the key steps and challenges in synthesizing N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide?
Answer: Synthesis typically involves multi-step organic reactions, such as:
- Indole core formation : Fluorination and methoxy substitution on indole rings require precise temperature control (e.g., 0–5°C for fluorination) to avoid side reactions .
- Amide bond coupling : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the indole-ethylamine and propanamide intermediates. Solvent choice (e.g., DMF or THF) impacts yield and purity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., ethanol/water) is critical to isolate the final compound with >95% purity .
Challenges include controlling regioselectivity during indole substitution and minimizing racemization during amide bond formation. Reaction monitoring via TLC or HPLC-MS is recommended .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Answer: Key characterization methods include:
- NMR spectroscopy : - and -NMR confirm substituent positions on indole rings and propanamide connectivity. Aromatic protons appear at δ 6.8–7.5 ppm, while methoxy groups resonate near δ 3.8 ppm .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H] ~ 380.16 g/mol) and detects isotopic patterns for fluorine .
- X-ray crystallography : For solid-state structure analysis, slow evaporation from ethanol yields crystals suitable for determining bond angles and packing interactions .
- Solubility and logP : Experimental determination in PBS (pH 7.4) and octanol/water partitions predicts bioavailability. This compound is likely lipophilic (logP ~3.5) due to indole and methoxy groups .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Answer: Initial screens should focus on:
- Cytotoxicity : MTT assays using cancer cell lines (e.g., MCF-7, HepG2) at 1–100 μM concentrations. Indole derivatives often target tubulin or DNA topoisomerases .
- Receptor binding : Radioligand displacement assays for serotonin (5-HT) or GPCRs, given structural similarity to known indole-based receptor modulators .
- Enzyme inhibition : Testing against kinases (e.g., CDK2) or cytochrome P450 isoforms (CYP3A4) using fluorogenic substrates. IC values <10 μM warrant further study .
Advanced Research Questions
Q. How can computational methods optimize the compound’s binding affinity for specific biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like Bcl-2 or 5-HT receptors. Key residues (e.g., Asp155 in 5-HT) may form hydrogen bonds with the propanamide moiety .
- QSAR modeling : Correlate substituent effects (e.g., fluoro vs. methoxy) with bioactivity data. Electron-withdrawing groups (fluoro) enhance receptor binding, while methoxy improves solubility .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. How do structural modifications impact its pharmacokinetic profile?
Answer:
- Metabolic stability : Replace the methoxy group with trifluoromethoxy to reduce CYP450-mediated oxidation. In vitro microsomal assays (human liver microsomes) quantify metabolite formation .
- Permeability : Caco-2 cell assays show that N-methylation of the propanamide nitrogen increases intestinal absorption (P >1 × 10 cm/s) .
- Half-life extension : Pegylation or prodrug strategies (e.g., esterification of the amide) enhance plasma residence time. LC-MS/MS monitors prodrug conversion in serum .
Q. What strategies resolve contradictions in reported biological activity data?
Answer:
- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., ATP-based viability assays vs. resazurin). EC variability >10-fold suggests assay interference .
- Off-target profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify non-specific kinase inhibition. Selectivity scores <0.1 indicate high specificity .
- Batch analysis : Compare HPLC purity (>98%) and stereochemical integrity (via chiral chromatography) across studies. Impurities >2% may skew activity .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
Answer:
- Transcriptomics : RNA-seq of treated cells identifies differentially expressed pathways (e.g., apoptosis genes like BAX/BCL-2). Enrichment analysis (GO or KEGG) highlights targets .
- Chemical proteomics : SILAC-based pull-down assays with biotinylated analogs capture interacting proteins. Streptavidin-HRP western blots confirm hits .
- Crystallography : Co-crystallize the compound with purified targets (e.g., tubulin) to resolve binding modes. Anomalous scattering data (e.g., sulfur-SAD) improves resolution .
Q. Notes
- Avoid abbreviations; use full chemical names.
- Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. ITC).
- Prioritize peer-reviewed journals over commercial databases for data reliability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
